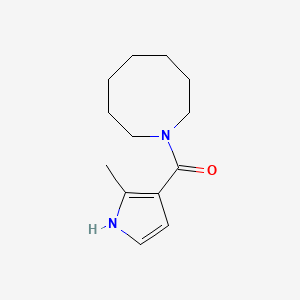![molecular formula C15H23NO2S B7584159 N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine, also known as DT-010, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DT-010 is a thiazolidine-2,4-dione derivative, which is a class of compounds that has been studied for its antidiabetic and antioxidant properties.
作用机制
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine is not fully understood, but it is believed to be related to its antioxidant properties. N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to scavenge free radicals and reduce oxidative stress, which may explain its potential therapeutic effects in oxidative stress-related diseases. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have various biochemical and physiological effects in animal models. In a study on diabetic rats, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine was found to improve glucose tolerance and insulin sensitivity, as well as reduce oxidative stress markers. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have anti-inflammatory effects, as it reduces the levels of pro-inflammatory cytokines in animal models.
实验室实验的优点和局限性
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, there are also some limitations to its use in research. For example, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine and its effects on glucose and lipid metabolism. Finally, the development of more stable analogs of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine may improve its efficacy in certain experiments.
合成方法
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with methylamine to form N-[(2,6-dimethylphenyl)methyl]methylamine. This intermediate is then reacted with chloroacetyl chloride to form N-[(2,6-dimethylphenyl)methyl]-N-methyl-2-chloroacetamide, which is subsequently treated with thiosemicarbazide to yield N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine.
科学研究应用
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have potential applications in various fields of scientific research. Its antioxidant properties make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been studied for its antidiabetic effects, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
属性
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-5-4-6-13(2)15(12)11-16(3)14-7-9-19(17,18)10-8-14/h4-6,14H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSYUYDAKWRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C)C2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)
![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)

![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)


![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)


![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)